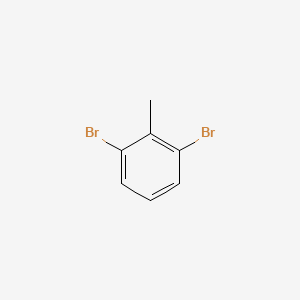
2,6-二溴甲苯
描述
2,6-Dibromotoluene is a chemical compound with the molecular formula C7H6Br2 . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,6-Dibromotoluene can be achieved by several methods, which involve the bromination of toluene or its derivatives. One of the most common procedures is the electrophilic aromatic substitution of toluene with bromine in the presence of a Lewis acid catalyst such as FeBr3 or AlBr3 .Molecular Structure Analysis
The molecular structure of 2,6-Dibromotoluene consists of a benzene ring with two bromine atoms and one methyl group attached to it . The molecular weight of 2,6-Dibromotoluene is 249.93 g/mol .Physical And Chemical Properties Analysis
2,6-Dibromotoluene has a density of 1.8±0.1 g/cm3, a boiling point of 246.0±0.0 °C at 760 mmHg, and a flash point of 106.6±21.0 °C . It has a molar refractivity of 46.5±0.3 cm3, and a molar volume of 138.1±3.0 cm3 .科学研究应用
聚合物合成
2,6-二溴甲苯已被发现在聚合物合成中具有有效性。它可以使用镁进行聚合,形成聚(苯甲亚)链,主链部分脱氢为碳-碳双键。这种化合物还可以与二氯二甲基硅烷和1,6-二溴己烷共聚合,形成类似于乙烯和苯的随机共聚物的聚合物(Ihara等,2006)。
光谱研究和结合机制
对2,6-二溴甲苯的结构和振动分配进行了密度泛函理论研究。它与人血清白蛋白的相互作用已被探索,有助于设计与血清白蛋白相互作用的药物(Subbiah et al., 2021)。
共聚缩聚研究
对2,6-二溴甲苯的进一步研究包括其与α,α'-二溴-p-二甲苯亚烯等双官能电子亲核剂的共聚缩聚。这个过程由镁促进,导致分子量较高的聚合物,这可能对材料科学有影响(Ihara等,2008)。
有机化合物的合成
2,6-二溴甲苯被用于合成各种有机化合物,如5,5'-二甲基-3,3'-双(三甲基硅基)联苯,展示了它在有机化学中的多功能性。这种化合物是使用无配体氯化镍催化的交叉偶联反应合成的(Yue, 2000)。
安全和危害
2,6-Dibromotoluene causes skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this chemical . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
属性
IUPAC Name |
1,3-dibromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKCBIGEMSDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219382 | |
| Record name | 2,6-Dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromotoluene | |
CAS RN |
69321-60-4 | |
| Record name | 2,6-Dibromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69321-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

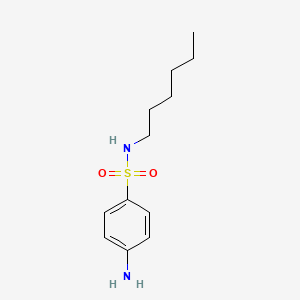
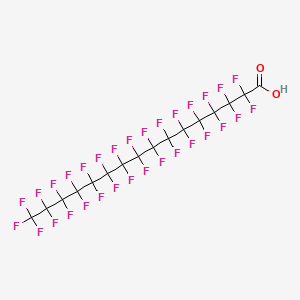
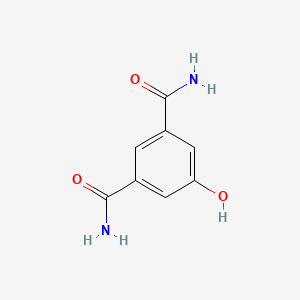
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)
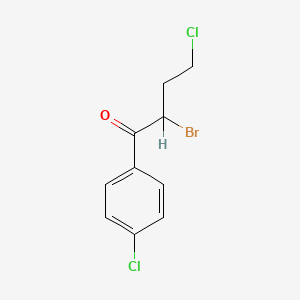
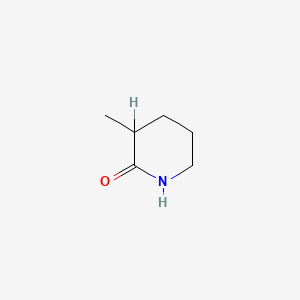
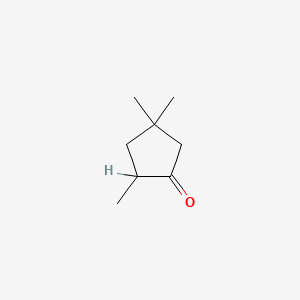
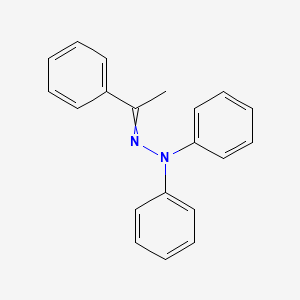
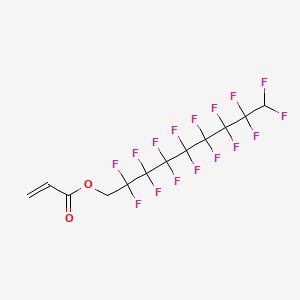
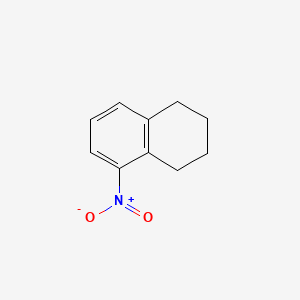
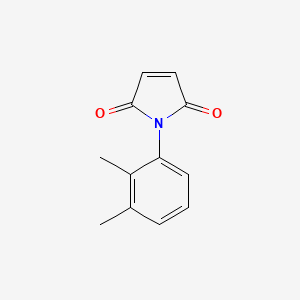
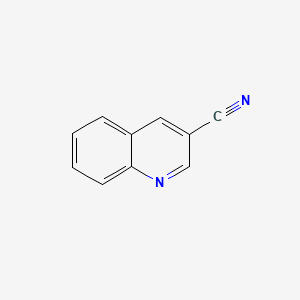
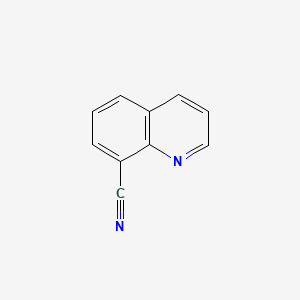
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)